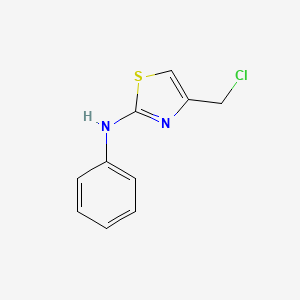

(4-Chloromethyl-thiazol-2-yl)-phenyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTZCPPLWMZEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368253 | |

| Record name | 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35199-21-4 | |

| Record name | 4-(Chloromethyl)-N-phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35199-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chloromethyl-thiazol-2-yl)-phenyl-amine (CAS 35199-21-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry and synthetic organic chemistry, the 2-aminothiazole scaffold stands as a cornerstone of significant research interest. Its prevalence in a wide array of biologically active compounds underscores its importance as a privileged structure. This guide is dedicated to a specific, yet versatile, derivative: (4-Chloromethyl-thiazol-2-yl)-phenyl-amine (CAS 35199-21-4). While this compound may appear as a niche entity, its true value lies in its potential as a reactive intermediate—a molecular launchpad for the synthesis of more complex and potentially therapeutic agents. The presence of a reactive chloromethyl group attached to the stable 2-phenylaminothiazole core offers a gateway to a multitude of chemical transformations.

This document is structured to provide not just a collection of data, but a cohesive narrative that walks the researcher through the essential technical aspects of this compound. We will delve into its fundamental physicochemical properties, explore its reactivity through the lens of its functional groups, and propose a general synthetic pathway based on established chemical principles. Furthermore, we will discuss its potential applications in drug discovery, drawing parallels from the broader family of 2-aminothiazole derivatives. Safety, a paramount concern in any laboratory setting, will be addressed with the diligence it deserves, extrapolating from data on closely related structures. It is our intention that this guide will serve as a valuable resource, empowering researchers to harness the synthetic potential of this compound with both scientific rigor and a commitment to safety.

I. Core Molecular Attributes

This compound is a substituted aminothiazole characterized by a phenylamino group at the 2-position and a reactive chloromethyl substituent at the 4-position of the thiazole ring.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this specific molecule is not extensively documented in publicly available literature, we can summarize its key identifiers.

| Property | Value | Source |

| CAS Number | 35199-21-4 | N/A |

| Molecular Formula | C₁₀H₉ClN₂S | N/A |

| Molecular Weight | 224.71 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Note: The absence of publicly available experimental data for properties such as melting point, boiling point, and solubility necessitates experimental determination by the end-user.

II. Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The most plausible synthetic route involves the reaction between N-phenylthiourea and 1,3-dichloroacetone .

Caption: Proposed Hantzsch synthesis of the target compound.

Causality Behind Experimental Choices:

-

N-phenylthiourea: This reactant provides the 2-phenylamino backbone of the final product. The thiourea moiety is essential for the formation of the thiazole ring.

-

1,3-Dichloroacetone: This α-haloketone is a logical choice as it contains the necessary three-carbon backbone and a chlorine atom that will remain as the chloromethyl group in the product. The other chlorine atom serves as a leaving group during the cyclization process.

-

Reaction Conditions: Typically, this reaction is carried out in a polar solvent, such as ethanol, and may be heated to facilitate the reaction. The presence of a mild base can be beneficial to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol (General)

This is a generalized protocol based on the Hantzsch thiazole synthesis and should be optimized for safety and yield.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenylthiourea (1.0 equivalent) in a suitable solvent (e.g., ethanol).

-

Addition of α-Haloketone: To the stirred solution, add 1,3-dichloroacetone (1.0-1.2 equivalents) dropwise at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then typically neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

III. Reactivity and Synthetic Utility

The synthetic value of this compound stems primarily from the reactivity of the chloromethyl group. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions.

Caption: Reactivity of the chloromethyl group.

This reactivity allows for the facile introduction of various functionalities, making it a valuable building block for creating libraries of compounds for drug discovery. For instance, reaction with amines can lead to the synthesis of potential kinase inhibitors, while reaction with thiols can generate compounds with antimicrobial properties.

IV. Potential Applications in Drug Development

The 2-aminothiazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The biological activities associated with this scaffold are diverse and significant.

-

Antimicrobial Agents: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal activities.

-

Anticancer Agents: This class of compounds has been extensively investigated for its anticancer properties, with some derivatives showing activity as kinase inhibitors.

-

Anti-inflammatory Agents: Certain 2-aminothiazole derivatives have demonstrated anti-inflammatory effects.

Given these precedents, this compound serves as an excellent starting material for the synthesis of novel compounds with potential therapeutic applications in these areas.

V. Safety and Handling

General Hazards of Related Chloromethyl Thiazoles and Phenylamines:

-

Corrosive: May cause severe skin burns and eye damage.

-

Toxic: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritant: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

VI. Conclusion

This compound (CAS 35199-21-4) represents a key synthetic intermediate with considerable potential for applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features—a stable 2-phenylaminothiazole core and a reactive chloromethyl group—provide a clear roadmap for its synthesis and derivatization. By leveraging established synthetic methodologies like the Hantzsch thiazole synthesis and understanding the principles of nucleophilic substitution, researchers can effectively utilize this compound as a versatile building block. The broad spectrum of biological activities associated with the 2-aminothiazole scaffold further enhances the appeal of this molecule for the development of novel therapeutic agents. As with any chemical research, a strong emphasis on safety and proper handling, guided by the information available for related compounds, is essential for its responsible and effective use in the laboratory.

VII. References

Due to the lack of specific literature for CAS 35199-21-4, this reference list includes resources on the synthesis and reactivity of related 2-aminothiazole compounds.

-

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

-

Bradsher, C. K. The Hantzsch Synthesis. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2005; pp 296–303. [Link]

-

Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Recent applications of the Hantzsch reaction in the synthesis of biologically active thiazole derivatives. Mol. Divers.2015 , 19 (4), 827–867. [Link]

-

Safety Data Sheet for 2-Chloro-5-(chloromethyl)thiazole. Available online: (A specific URL for a relevant SDS of a similar compound would be cited here if available from the search results).

-

PubChem Compound Summary for 2-Aminothiazole. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Synthesis of (4-Chloromethyl-thiazol-2-yl)-phenyl-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents. The specific derivative, (4-Chloromethyl-thiazol-2-yl)-phenyl-amine, serves as a critical bifunctional building block. The 2-phenylamino group offers a site for further derivatization, while the 4-chloromethyl group provides a reactive electrophilic handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities. This guide provides a comprehensive overview of the most direct and reliable method for its synthesis: the Hantzsch thiazole synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most logical and widely employed route for constructing the 2-amino-4-substituted thiazole core is the Hantzsch thiazole synthesis.[1][2][3] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide or a derivative thereof, such as thiourea.[1][3] For the synthesis of our target molecule, the key precursors are 1,3-dichloroacetone (the α-haloketone component) and N-phenylthiourea (the thioamide component).

The reaction proceeds via a well-established mechanism that leverages the high nucleophilicity of the sulfur atom in the thiourea derivative to initiate the formation of the heterocyclic ring. The subsequent intramolecular cyclization and dehydration are thermodynamically driven by the formation of the stable, aromatic thiazole ring system.[3]

Reaction Mechanism and Rationale

The formation of this compound from N-phenylthiourea and 1,3-dichloroacetone follows a distinct, sequential pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Initial Nucleophilic Attack (S_N2 Reaction) : The reaction commences with the nucleophilic sulfur atom of N-phenylthiourea attacking one of the electrophilic primary carbons of 1,3-dichloroacetone. This is a standard S_N2 reaction, displacing a chloride ion and forming an isothiouronium salt intermediate. The choice of a polar solvent like ethanol facilitates this step by stabilizing the ionic intermediate.

-

Intramolecular Cyclization : The intermediate undergoes a rapid intramolecular cyclization. The nitrogen atom that is not directly attached to the phenyl group acts as a nucleophile, attacking the carbonyl carbon of the acetone backbone. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.

-

Dehydration and Aromatization : The final step is the acid-catalyzed dehydration of the cyclic intermediate. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the creation of the stable, aromatic thiazole system.

dot

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Experimental Protocol

This protocol is adapted from established procedures for Hantzsch thiazole syntheses utilizing similar substrates.[3][4][5]

Materials and Reagents

-

N-Phenylthiourea

-

1,3-Dichloroacetone

-

Absolute Ethanol (or Methanol)[3]

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-phenylthiourea (1.0 eq.) in absolute ethanol (approx. 0.2-0.4 M concentration).

-

Addition of α-Haloketone : To the stirring solution, add 1,3-dichloroacetone (1.0-1.1 eq.) either neat or as a solution in a small amount of ethanol. A mild exotherm may be observed.

-

Reaction Conditions : Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation :

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.[6]

-

Pour the resulting residue into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed during the reaction.[3] A precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by a saturated brine solution.[7]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scribd.com [scribd.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google Patents [patents.google.com]

- 7. CN104016944A - N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof - Google Patents [patents.google.com]

(4-Chloromethyl-thiazol-2-yl)-phenyl-amine chemical structure and IUPAC name

An In-depth Technical Guide to (4-Chloromethyl-thiazol-2-yl)-phenyl-amine: Synthesis, Characterization, and Potential Applications

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds, including anticancer agents, antivirals, and anti-inflammatory drugs. The specific substitution pattern on the thiazole nucleus is critical for modulating the biological activity of these molecules. This compound, also known by its IUPAC name N-(4-(chloromethyl)thiazol-2-yl)aniline, is a molecule of significant interest due to its combination of a reactive chloromethyl group, a pharmacologically relevant 2-aminothiazole core, and a phenylamine substituent. This guide provides a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, expected characterization data, and a discussion of its potential applications in drug discovery and development.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a central thiazole ring. A chloromethyl group (-CH₂Cl) is attached at the 4-position of the thiazole ring, and a phenylamine group (-NH-Ph) is attached at the 2-position.

IUPAC Name: N-(4-(chloromethyl)thiazol-2-yl)aniline

Chemical Structure:

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of N-(4-(chloromethyl)thiazol-2-yl)aniline

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉ClN₂S |

| Molecular Weight | 224.71 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 224.01749 |

| Monoisotopic Mass | 224.01749 |

| Topological Polar Surface Area | 41.1 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 258 |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

For the purpose of synthesis, the properties of the key starting materials are well-documented.

Table 2: Experimental Properties of Key Precursors

| Precursor | CAS Number | Molecular Formula | Molecular Weight | Melting Point | Boiling Point |

| 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | C₄H₅Cl₂NS | 170.06 g/mol | 186-192 °C (dec.)[1][2] | - |

| Aniline | 62-53-3 | C₆H₇N | 93.13 g/mol | -6 °C[3] | 184 °C[3] |

Proposed Synthesis Pathway

A robust and logical synthetic route to N-(4-(chloromethyl)thiazol-2-yl)aniline involves a two-step process. The first step is the well-established Hantzsch thiazole synthesis to create the key intermediate, 2-amino-4-(chloromethyl)thiazole. The second step involves the N-arylation of this intermediate with a suitable phenyl source, for which a modern cross-coupling reaction like the Buchwald-Hartwig amination is proposed for its efficiency and substrate tolerance.

Caption: Proposed two-step synthesis of N-(4-(chloromethyl)thiazol-2-yl)aniline.

Experimental Protocol: Step 1 - Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

This protocol is adapted from established Hantzsch thiazole synthesis procedures.[4]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1,3-dichloroacetone (12.7 g, 100 mmol) and absolute ethanol (100 mL).

-

Addition of Thiourea: To the stirred solution, add thiourea (7.61 g, 100 mmol) in one portion.

-

Reaction: Stir the resulting mixture at room temperature for 24 hours. A precipitate will form as the reaction progresses.

-

Crystallization: After 24 hours, place the reaction mixture in an ice bath or refrigerator at 4-5 °C for at least 12 hours to ensure complete crystallization.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold absolute ethanol to remove any unreacted starting materials.

-

Drying: Dry the product, 2-amino-4-(chloromethyl)thiazole hydrochloride, under vacuum to a constant weight. A typical yield for this reaction is around 70-80%.

Experimental Protocol: Step 2 - Buchwald-Hartwig N-Arylation

This is a representative protocol for the palladium-catalyzed cross-coupling of an amine with an aryl halide.

-

Preparation of the Free Base: Prior to the cross-coupling reaction, the hydrochloride salt of 2-amino-4-(chloromethyl)thiazole must be converted to the free base. This can be achieved by dissolving the salt in water, neutralizing with a base such as sodium bicarbonate until the pH is ~8, and extracting the free amine with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and the solvent removed under reduced pressure.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-amino-4-(chloromethyl)thiazole free base (1.48 g, 10 mmol), bromobenzene (1.57 g, 10 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.1 mol%), a suitable phosphine ligand such as XPhos (190.6 mg, 0.4 mol%), and sodium tert-butoxide (1.44 g, 15 mmol).

-

Addition of Solvent: Add anhydrous, degassed toluene (50 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-(chloromethyl)thiazol-2-yl)aniline.

Expected Characterization Data

In the absence of experimental spectra, the following are the expected spectroscopic characteristics for N-(4-(chloromethyl)thiazol-2-yl)aniline, which are crucial for its identification and characterization.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (Phenyl Ring): A series of multiplets between δ 7.0-7.5 ppm, integrating to 5 protons. The exact chemical shifts and coupling patterns will depend on the electronic environment.

-

Thiazole Proton: A singlet at approximately δ 6.5-7.0 ppm for the proton at the 5-position of the thiazole ring.

-

Chloromethyl Protons: A singlet at approximately δ 4.5-5.0 ppm, integrating to 2 protons.

-

Amine Proton: A broad singlet that may appear between δ 8.0-10.0 ppm, depending on the solvent and concentration. This peak will be exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Phenyl Carbons: Peaks in the range of δ 115-145 ppm.

-

Thiazole Carbons: The C2 carbon (attached to the nitrogen) would be expected around δ 160-170 ppm. The C4 and C5 carbons would appear in the aromatic region, with the C4 carbon (attached to the chloromethyl group) likely being more downfield.

-

Chloromethyl Carbon: A peak around δ 40-50 ppm.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): An ion peak at m/z = 224, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of a chlorine atom, the chloromethyl group, and cleavage of the phenylamine bond.

-

Potential Applications in Drug Discovery

The thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. The title compound, N-(4-(chloromethyl)thiazol-2-yl)aniline, possesses several features that make it an attractive candidate for further investigation in drug discovery.

-

Kinase Inhibition: Many kinase inhibitors feature a 2-aminothiazole core, which can act as a hinge-binding motif in the ATP-binding pocket of kinases. The phenylamine group can be further functionalized to achieve selectivity and potency.

-

Antimicrobial Activity: Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[5][6]

-

Anticancer Properties: The 2-aminothiazole moiety is present in several approved and investigational anticancer drugs. These compounds often exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.

Caption: Conceptual pathway for the potential mechanism of action as a kinase inhibitor.

The reactive chloromethyl group also provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This could involve reactions with various nucleophiles to introduce different functionalities at the 4-position of the thiazole ring, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

N-(4-(chloromethyl)thiazol-2-yl)aniline is a molecule with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse, this guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic strategy, and its expected analytical characteristics. The proposed two-step synthesis, utilizing the Hantzsch reaction followed by a Buchwald-Hartwig amination, offers a reliable and efficient route to this valuable compound. The insights into its potential applications as a kinase inhibitor or antimicrobial agent should encourage further research into its synthesis and biological evaluation, paving the way for the discovery of new therapeutic agents.

References

-

PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 4-(Chloromethyl)thiazole hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- El-Sayed, N. N. E., & Al-Zahrani, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological activity of N-phenyl-thiazole derivatives in medicinal chemistry

An In-depth Technical Guide to the Biological Activity of N-phenyl-thiazole Derivatives in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold - A Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold".[1][2] When substituted with a phenyl group at the nitrogen atom (N-phenyl-thiazole), the resulting core structure gains a three-dimensional architecture that is highly amenable to binding with a diverse array of biological targets. This guide provides a deep dive into the multifaceted biological activities of N-phenyl-thiazole derivatives, offering mechanistic insights, proven experimental workflows, and a forward-looking perspective for drug development professionals.

Chapter 1: The Broad Spectrum of Biological Activities

N-phenyl-thiazole derivatives have demonstrated significant potential across multiple therapeutic areas. Their activity is profoundly influenced by the nature and position of substituents on both the thiazole and phenyl rings, allowing for fine-tuning of their pharmacological profiles.

Anticancer Activity: Targeting the Hallmarks of Cancer

The fight against cancer is a primary focus for the application of N-phenyl-thiazole derivatives. These compounds have been shown to interfere with numerous pathways essential for tumor growth, proliferation, and survival.[3]

Mechanisms of Action:

-

Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling. For instance, certain N-phenyl-thiazole derivatives have been designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4] By blocking the ATP-binding site of VEGFR-2, these compounds can halt the formation of new blood vessels that supply tumors. Another critical target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5] Specific derivatives have demonstrated potent inhibition of PI3Kα, leading to downstream suppression of Akt phosphorylation and induction of apoptosis.[5]

-

Induction of Apoptosis: Many N-phenyl-thiazole compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This is often achieved through the activation of effector caspases, such as caspase-3.[6] Mechanistic studies have also shown these derivatives can induce mitochondrial depolarization and DNA fragmentation, which are hallmark events in the apoptotic cascade.[7]

-

Cell Cycle Arrest: By interfering with cell cycle checkpoints, these derivatives can halt the proliferation of cancer cells. Studies have shown that potent compounds can cause cell accumulation in the G1 and G2/M phases of the cell cycle, preventing them from proceeding to mitosis.[4]

Structure-Activity Relationship (SAR) Insights:

Quantitative data reveals crucial trends for optimizing anticancer potency. Generally, the introduction of electron-withdrawing groups on the N-phenyl ring, such as nitro (-NO₂) or halogen (-Cl, -Br) moieties, enhances cytotoxic activity.[4][6]

| Compound ID | N-phenyl Substituent | Target Cell Line | IC₅₀ (µM) | Reference |

| 4c | para-Nitro | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [6] |

| 4d | meta-Chlorine | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [6] |

| 4d | 3-Nitrophenyl | MDA-MB-231 (Breast) | 1.21 | [4] |

| 4b | 4-Chlorophenyl | MDA-MB-231 (Breast) | 3.52 | [4] |

| 6a | Unsubstituted | OVCAR-4 (Ovarian) | 1.57 ± 0.06 | [5] |

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative N-phenyl-thiazole derivatives against various cancer cell lines.

Below is a diagram illustrating the inhibitory action of an N-phenyl-thiazole derivative on the PI3K/Akt signaling pathway.

Caption: Inhibition of the PI3K/Akt pathway by an N-phenyl-thiazole derivative.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. N-phenyl-thiazole derivatives have emerged as promising anti-inflammatory agents, often demonstrating efficacy comparable to or better than established non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

Mechanisms of Action:

The primary in vitro method to assess anti-inflammatory potential is the inhibition of protein (albumin) denaturation, as denatured proteins are a key trigger in inflammatory responses.[8] In vivo models, such as the carrageenan-induced rat paw edema assay, are used to confirm this activity, measuring the reduction in swelling caused by an inflammatory agent.[9][10] While the precise molecular targets are still under broad investigation, the activity is thought to stem from the inhibition of pro-inflammatory mediators.[9]

SAR Insights:

Studies have shown that compounds bearing methyl (-CH₃) and nitro (-NO₂) substituents on the phenyl ring of a 2,4-disubstituted thiazole system exhibit potent anti-inflammatory effects, in some cases exceeding that of the standard drug diclofenac sodium.[8]

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis. N-phenyl-thiazole derivatives have shown a broad spectrum of antimicrobial activity.[11][12]

Mechanisms of Action:

These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[13][14] The exact mechanisms are varied, but one proposed target is DNA gyrase, an essential enzyme for bacterial DNA replication.[15] The lipophilicity of the compounds also plays a critical role, with benzannelated (benzo[d]thiazole) derivatives showing significantly improved antibacterial activity due to enhanced membrane permeability.[16]

SAR Insights:

-

Hybrid molecules combining the N-phenyl-thiazole scaffold with other antimicrobial agents can lead to synergistic effects and enhanced potency.[13]

-

The presence of a 3-phenylthiazole-2(3H)-thione group has been associated with potent activity against S. aureus.[1]

-

For antifungal activity against Candida strains, certain derivatives have shown efficacy comparable to fluconazole.[13][15]

Chapter 2: Experimental Design & Methodologies

The journey from a synthesized compound to a validated hit requires a robust and logical screening cascade. This section outlines the core experimental protocols with an emphasis on the rationale behind each step, ensuring a self-validating system.

General Workflow for Bioactivity Screening

A well-designed screening cascade is essential to eliminate false positives and prioritize promising compounds efficiently.[17]

Caption: A logical workflow for hit identification and validation.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is foundational for anticancer screening to determine a compound's effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Action: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Causality: This density is chosen to ensure cells are in their exponential growth phase during the experiment, providing a robust window to measure antiproliferative effects.[4]

-

-

Incubation:

-

Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Causality: This allows the cells to adhere to the plate and recover from the stress of plating before drug exposure.

-

-

Compound Treatment:

-

Action: Prepare serial dilutions of the N-phenyl-thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Causality: A wide range of concentrations (e.g., 0.01 µM to 100 µM) is necessary to determine the IC₅₀ value accurately.

-

-

Exposure:

-

Action: Incubate the treated plates for 48-72 hours.

-

Causality: The incubation time is chosen based on the typical cell doubling time and allows for the compound to exert its effect, whether it be cytotoxic or cytostatic.[4]

-

-

MTT Addition:

-

Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Causality: This incubation period is sufficient for viable cells to convert a measurable amount of MTT to formazan.

-

-

Solubilization:

-

Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Causality: The organic solvent dissolves the water-insoluble purple formazan crystals, creating a homogenous colored solution.

-

-

Data Acquisition:

-

Action: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

Causality: The absorbance value is directly proportional to the number of viable cells. Data is typically normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.

-

Protocol: VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This biochemical assay directly measures the ability of a compound to inhibit a specific enzyme target.

Principle: This assay quantifies the enzymatic activity of recombinant human VEGFR-2. The kinase phosphorylates a biotinylated peptide substrate, which is then captured on a streptavidin-coated plate. A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). The addition of a chromogenic substrate (TMB) results in a color change, the intensity of which is proportional to kinase activity.

Step-by-Step Methodology:

-

Plate Coating:

-

Action: Coat a 96-well plate with streptavidin and incubate overnight. Wash and block the plate.

-

Causality: The high-affinity interaction between streptavidin and biotin ensures efficient capture of the peptide substrate.

-

-

Kinase Reaction:

-

Action: In a separate reaction plate, add the kinase buffer, the biotinylated peptide substrate, ATP, the test compound (N-phenyl-thiazole derivative) at various concentrations, and finally, the recombinant VEGFR-2 enzyme.

-

Causality: The reaction is initiated by the addition of the enzyme. Including a "no enzyme" control and a "no inhibitor" control is critical for data normalization.

-

-

Incubation:

-

Action: Incubate the reaction plate for 60-90 minutes at 30°C.

-

Causality: This allows the kinase reaction to proceed to a point within the linear range of detection.

-

-

Reaction Termination & Transfer:

-

Action: Stop the reaction by adding EDTA. Transfer the reaction mixture to the streptavidin-coated plate and incubate for 60 minutes.

-

Causality: EDTA chelates Mg²⁺ ions, which are essential cofactors for kinase activity, thus stopping the reaction. The incubation allows the biotinylated substrate (both phosphorylated and unphosphorylated) to bind to the plate.

-

-

Antibody Incubation:

-

Action: Wash the plate to remove unbound reagents. Add the primary anti-phospho-substrate antibody, incubate, and wash. Then add the HRP-conjugated secondary antibody, incubate, and wash.

-

Causality: These specific antibody-binding steps ensure that the signal generated is only from the phosphorylated substrate, directly reflecting the kinase activity in the initial reaction.

-

-

Detection and Analysis:

-

Action: Add TMB substrate and incubate until a blue color develops. Stop the reaction with sulfuric acid (turns yellow) and read absorbance at 450 nm.

-

Causality: The absorbance is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are calculated to quantify potency.[4]

-

Conclusion and Future Perspectives

The N-phenyl-thiazole scaffold is a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[18] The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action.

Future research should focus on:

-

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target is paramount for lead optimization and understanding potential toxicities.[19]

-

Improving Pharmacokinetics: While many derivatives show excellent in vitro potency, their development into viable drugs will depend on optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Combination Therapies: The diverse mechanisms of action of these compounds, particularly in oncology, make them excellent candidates for use in combination with existing therapies to overcome drug resistance.[3]

By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the scientific community can continue to leverage the N-phenyl-thiazole core to develop the next generation of innovative medicines.

References

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

-

Antimicrobial phenylthiazole derivatives I–VI and design of targeted N‐phenylthiazoles 4 a–i. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. (n.d.). ResearchGate. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]

-

Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (n.d.). Bentham Science. [Link]

-

Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. (n.d.). ResearchGate. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]

-

Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. (2020). PubMed. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). PubMed. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Preprints.org. [Link]

-

Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety. (2019). Taylor & Francis Online. [Link]

-

Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]

-

Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (2020). PubMed. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science. [Link]

-

Methods to Discover and Evaluate Proteasome Small Molecule Stimulators. (n.d.). MDPI. [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (n.d.). Research Square. [Link]

-

Structures of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives (27,28), biphenylthiazole analogues, and chlorophenyl thiazolocoumarinyl hydrazides. (n.d.). ResearchGate. [Link]

-

Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2015). Semantic Scholar. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (n.d.). PubMed. [Link]

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. wjpmr.com [wjpmr.com]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. jchemrev.com [jchemrev.com]

- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of (4-Chloromethyl-thiazol-2-yl)-phenyl-amine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound (4-Chloromethyl-thiazol-2-yl)-phenyl-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical utility.

Molecular Structure and Spectroscopic Overview

This compound is a substituted thiazole derivative featuring a phenylamino group at the 2-position and a chloromethyl group at the 4-position. The interplay of these substituents on the heterocyclic thiazole core dictates its unique spectroscopic signature. Understanding these electronic effects is paramount for accurate spectral interpretation and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the lone proton on the thiazole ring, the methylene protons of the chloromethyl group, and the amine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Phenyl-H (ortho) | 7.20 - 7.40 | Doublet | Deshielded by the electron-withdrawing effect of the thiazole ring and adjacent to the amine nitrogen. |

| Phenyl-H (meta) | 7.00 - 7.20 | Triplet | Standard aromatic region, less affected by the thiazole substituent. |

| Phenyl-H (para) | 6.80 - 7.00 | Triplet | Standard aromatic region, least affected by the thiazole substituent. |

| Thiazole-H (C5-H) | ~6.90 | Singlet | The sole proton on the thiazole ring, its chemical shift is influenced by the adjacent sulfur atom and the substituents at positions 2 and 4. |

| Chloromethyl (-CH₂Cl) | ~4.70 | Singlet | The methylene protons are significantly deshielded by the adjacent electronegative chlorine atom. |

| Amine (-NH-) | 9.00 - 10.00 | Broad Singlet | The chemical shift of the amine proton can be highly variable and is dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. |

Causality in Proton Chemical Shifts:

The electron-donating nature of the phenylamino group at C2 and the electron-withdrawing nature of the chloromethyl group at C4 create a specific electronic environment within the thiazole ring. The phenyl group protons will exhibit a splitting pattern characteristic of a monosubstituted benzene ring. The thiazole proton at C5 is expected to be a singlet, as there are no adjacent protons to couple with. The significant downfield shift of the chloromethyl protons is a direct consequence of the inductive effect of the chlorine atom.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiazole-C2 | ~168 | This carbon is attached to two nitrogen atoms (in the ring and the amino group) and a sulfur atom, leading to a significant downfield shift. |

| Thiazole-C4 | ~150 | The carbon bearing the chloromethyl group will be deshielded. |

| Thiazole-C5 | ~110 | This carbon is adjacent to the sulfur atom and is expected to be in the typical range for thiazole C5 carbons. |

| Phenyl-C (ipso) | ~140 | The carbon directly attached to the amine nitrogen. |

| Phenyl-C (ortho, meta, para) | 120 - 130 | Aromatic carbons of the phenyl ring. |

| Chloromethyl (-CH₂Cl) | ~45 | The carbon of the chloromethyl group is shifted downfield due to the attached chlorine atom.[1] |

Expert Insight: The chemical shifts in the ¹³C NMR spectrum are highly diagnostic. The C2 carbon of the thiazole ring is expected at a very low field due to its bonding to three heteroatoms. The chemical shift of the chloromethyl carbon is also a key indicator of the presence of this functional group.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Intensity |

| N-H (Amine) | 3350 - 3250 | Stretching | Medium |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium |

| C-H (Aliphatic -CH₂Cl) | 3000 - 2850 | Stretching | Medium |

| C=N (Thiazole ring) | 1610 - 1550 | Stretching | Medium to Strong |

| C=C (Thiazole & Phenyl rings) | 1600 - 1450 | Skeletal Vibrations | Medium to Strong |

| C-N | 1350 - 1250 | Stretching | Medium |

| C-Cl | 800 - 600 | Stretching | Strong |

Interpretation of the IR Spectrum:

The IR spectrum will be characterized by several key absorption bands. A medium intensity band in the region of 3350-3250 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the chloromethyl group will be observed just below 3000 cm⁻¹. The region between 1610 cm⁻¹ and 1450 cm⁻¹ will contain a series of bands corresponding to the C=N and C=C stretching vibrations of the thiazole and phenyl rings.[2][3] A strong absorption in the lower frequency region (800-600 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule using standard correlation tables.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Fragmentation:

For this compound (C₁₀H₉ClN₂S, Molecular Weight: 224.71 g/mol ), the following features are expected in the mass spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 224, with an M+2 peak at m/z 226 with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of Cl: A significant fragment at m/z 189 resulting from the loss of a chlorine radical.

-

Loss of CH₂Cl: A fragment at m/z 175 due to the cleavage of the chloromethyl group.

-

Cleavage of the Phenyl Group: A fragment corresponding to the thiazole portion of the molecule.

-

Fragments from the Phenylamino Moiety: Peaks corresponding to the phenylaminium cation or related fragments.

-

Diagram: Predicted Mass Spectrometry Fragmentation

Sources

Technical Whitepaper: Therapeutic Potential & Synthetic Utility of Substituted Thiazoles

Executive Summary

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, characterized by its ability to bind with high affinity to diverse biological targets including kinases, proteases, and DNA. This technical guide analyzes the therapeutic utility of substituted thiazoles, focusing on their dominance in oncology (e.g., Dasatinib) and virology (e.g., Ritonavir). It provides a rigorous examination of the Structure-Activity Relationship (SAR) at the C2, C4, and C5 positions and details self-validating protocols for the Hantzsch synthesis and downstream cytotoxicity profiling.

Structural Activity Relationship (SAR)

The thiazole ring (C3H3NS) is a five-membered heterocycle.[1][2][3][4] Its planar structure and aromaticity allow it to mimic peptide bonds and stack within enzyme active sites. The SAR is dictated by the electronic environment of its three carbon atoms.

-

Position 2 (C2): The most reactive site for nucleophilic attack. It is the critical attachment point for amine or hydrazone linkers, often serving as the "head" that anchors the molecule in a receptor pocket (e.g., the aminothiazole moiety in Dasatinib).

-

Position 4 (C4) & Position 5 (C5): These positions are susceptible to electrophilic substitution. Substituents here often dictate lipophilicity (logP) and metabolic stability. Bulky aryl groups at C4 are essential for hydrophobic interactions in kinase domains.

Visualization: Thiazole SAR Logic

Figure 1: Functional mapping of the thiazole ring. C2 serves as the primary anchor for hydrogen bonding, while C4/C5 modulate steric fit and pharmacokinetics.

Therapeutic Focus: Oncology & Kinase Inhibition[5][6]

The most commercially successful application of thiazoles is in Tyrosine Kinase Inhibitors (TKIs).

Mechanism of Action: Dasatinib

Dasatinib is a dual Src/Abl kinase inhibitor used in Chronic Myeloid Leukemia (CML).[5] The 2-aminothiazole moiety functions as a critical pharmacophore that binds to the ATP-binding pocket of the kinase in its active conformation.

-

Binding Mode: The thiazole nitrogen acts as a hydrogen bond acceptor, while the C2-amino group acts as a donor, anchoring the drug to the hinge region of the kinase (specifically Met318 in c-Abl).

-

Potency: Dasatinib exhibits 325-fold higher potency than Imatinib against unmutated BCR-ABL.[5]

Comparative Potency Data

The following table summarizes the IC50 values of novel thiazole derivatives compared to standard TKIs, highlighting the efficacy of C4-phenyl substituted analogs.

| Compound ID | Target | IC50 (µM) | Structural Feature | Reference |

| Dasatinib | Src/Abl | 0.0008 | 2-aminothiazole core | |

| Comp.[2][6][7] 4c | VEGFR-2 | 0.15 ± 0.02 | 2-hydrazinyl-thiazole | |

| Comp.[6] 5b | Tubulin | 0.48 ± 0.03 | Thiazole-naphthalene | |

| Sorafenib | VEGFR-2 | 0.059 | Diarylurea (Control) |

Visualization: Kinase Inhibition Pathway

Figure 2: Mechanism of Action for Thiazole TKIs. The molecule competitively inhibits ATP binding, shutting down downstream oncogenic signaling.

Technical Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the "gold standard" for generating substituted thiazoles. It involves the condensation of an

Validation Principle: This reaction is self-validating via precipitation. The resulting thiazole hydrobromide salt is often insoluble in the organic solvent, allowing for filtration-based purification without chromatography.

Materials

-

Reagent A: 2-Bromoacetophenone (1.0 eq)

-

Reagent B: Thiourea or Thiobenzamide (1.1 eq)

-

Solvent: Ethanol (Absolute) or Methanol

-

Base: Aqueous Ammonia or Sodium Bicarbonate (for workup)

Step-by-Step Protocol

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Reagent B (e.g., Thiourea) in 20 mL of ethanol.

-

Addition: Add 10 mmol of Reagent A (2-Bromoacetophenone) slowly at room temperature. Note: The reaction is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).

-

Precipitation: Cool the reaction mixture to 0°C in an ice bath. The thiazole hydrobromide salt may precipitate.[1]

-

Neutralization (Critical): Pour the mixture into 50 mL of ice-cold water. Basify to pH 8–9 using 10% ammonium hydroxide to liberate the free base.

-

Isolation: Filter the resulting solid precipitate. Wash with cold water (3 x 10 mL).

-

Recrystallization: Purify the crude solid by recrystallizing from hot ethanol/water (8:2 ratio) to yield pure 2-amino-4-phenylthiazole.

Visualization: Synthesis Workflow

Figure 3: The Hantzsch Synthesis workflow. The dehydration step drives the reaction toward the stable aromatic thiazole product.

References

-

Lombardo, L. J., et al. (2004).[5] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

-

Al-Wahaibi, L. H., et al. (2023).[6] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[9][10] Molecules (MDPI).

-

Wang, X., et al. (2019). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Scientific Reports.

-

Swathykrishna, C. S., et al. (2023).[2][6] Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis. BenchChem.[8][11]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Pharmacological Screening of Novel Phenyl-Thiazole Amine Derivatives

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][4] Phenyl-thiazole amine derivatives, specifically, have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[4][5][6][7]

The journey from a newly synthesized library of these derivatives to a viable drug candidate is a rigorous, multi-stage process known as a screening cascade. This guide provides a comprehensive, field-proven framework for conducting the pharmacological screening of novel phenyl-thiazole amine derivatives. We will move beyond simple protocols to explore the causality behind each experimental choice, ensuring a robust and self-validating workflow designed to identify and characterize promising lead compounds.

Chapter 1: Designing a Validated Screening Cascade

A successful screening campaign does not rely on a single assay. Instead, it employs a tiered approach, or a "screening cascade," to efficiently filter large compound libraries. This strategy maximizes resource efficiency by using broad, high-throughput assays initially to identify "hits," which are then subjected to progressively more complex and specific assays for validation and characterization. The goal is to eliminate unpromising compounds early and focus resources on those with genuine therapeutic potential.

The causality behind this tiered logic is risk mitigation. Early-stage, high-throughput screening (HTS) is designed for speed and capacity, but can be prone to artifacts. Subsequent secondary and profiling assays are designed to systematically eliminate false positives and build a comprehensive biological profile of the hit compound, de-risking its progression toward more resource-intensive in vivo studies.

Caption: The core mechanism of the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay [8][9]

-

Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Prepare serial dilutions of the phenyl-thiazole amine derivatives in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plates for 24-48 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant toxicity at the primary screening concentration (e.g., >50% cell death at 10 µM) are flagged.

Target-Based High-Throughput Screening

Given that protein kinases are a major class of targets for thiazole-containing compounds, a kinase inhibition assay is an excellent choice for a primary screen. [10][11]A variety of HTS-compatible kinase assays are available, many of which rely on detecting the universal kinase product, ADP. [12][13] Experimental Protocol: Generic ADP-Detection Kinase Assay [13]

-

Reaction Setup: In a 384-well plate, add the kinase enzyme, its specific substrate peptide, and ATP to a buffer solution.

-

Compound Addition: Add the test compounds at a fixed concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (vehicle) controls.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

Detection: Add the ADP detection reagent. This reagent typically contains enzymes that couple ADP production to a fluorescent or luminescent signal.

-

Data Acquisition: After a short incubation, read the signal on a compatible plate reader.

-

Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing inhibition above a certain threshold (e.g., >50%) are classified as primary "hits."

Chapter 3: Secondary Assays - From Hit to Confirmed Lead

Primary hits require rigorous validation. Secondary assays aim to confirm the activity, determine potency, and rule out assay artifacts.

Dose-Response and IC₅₀ Determination

A true inhibitor will show a concentration-dependent effect. Hits from the primary screen are tested across a range of concentrations (e.g., 8-10 points, from 1 nM to 30 µM) to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Data Presentation: In Vitro Activity of Phenyl-Thiazole Amine Hits

| Compound ID | Primary Target Inhibition (IC₅₀, µM) | Cytotoxicity (MCF-7, IC₅₀, µM) [14] | Selectivity Index (Cytotoxicity/Primary Target) |

| PTA-001 | 0.15 | 25.0 | 167 |

| PTA-002 | 1.2 | > 50 | > 41 |

| PTA-003 | 0.08 | 0.5 | 6.25 |

| PTA-004 | 25.6 | > 50 | > 1.9 |

| Control Drug | 0.10 | 8.4 [14] | 84 |

The selectivity index provides a crucial early indicator of a compound's therapeutic window. A higher index is desirable.

Orthogonal Confirmatory Assays

To ensure the observed activity is genuine and not an artifact of the primary assay format (e.g., compound fluorescence), it is essential to confirm the hits using an orthogonal assay that relies on a different detection principle. [15]For a kinase inhibitor identified in an activity assay, a direct binding assay is an excellent orthogonal choice.

Experimental Protocol: Radioligand Competition Binding Assay [16][17]

-

Reagent Preparation: Prepare assay buffer, membranes from cells overexpressing the target receptor/kinase, a radiolabeled ligand known to bind the target (e.g., ³H-ligand), and the unlabeled test compounds.

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (at or below its K_d), and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

-

Analysis: The amount of radioactivity detected is proportional to the amount of radiolabeled ligand bound. A potent test compound will compete with the radiolabeled ligand for binding, resulting in a lower signal. Data is used to calculate a K_i (inhibition constant).

Chapter 4: In Vitro Profiling and Early ADME/Tox

Confirmed hits must be profiled for drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to reduce the high attrition rates in later stages of drug development. [18][19][20] Key In Vitro ADME/Tox Assays:

-

Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes.

-

Protocol: Incubate the compound with liver microsomes (containing cytochrome P450 enzymes) and measure the disappearance of the parent compound over time using LC-MS/MS. This provides an estimate of the compound's half-life. [21]* Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood, which affects its free concentration and availability to act on its target.

-

-

CYP Inhibition: Evaluates whether the compound inhibits major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions. * Permeability (e.g., PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive oral absorption. [21]

Chapter 5: In Vivo Proof-of-Concept

After a compound demonstrates high potency, selectivity, and favorable in vitro ADME/Tox properties, the final step in this screening phase is to evaluate its efficacy in a relevant animal model. Given the known anti-inflammatory potential of thiazole derivatives, the carrageenan-induced paw edema model in rats is a classic and highly reproducible model of acute inflammation. [22][23] Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [22][24]

-

Animal Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimatize for one week with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6):

-

Group 1: Vehicle control (e.g., 0.5% CMC, orally)

-

Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, orally)

-

Group 3-5: Test compounds (e.g., PTA-001 at 10, 30, 100 mg/kg, orally)

-

-

Compound Administration: Administer the respective treatments one hour before inducing inflammation.

-

Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Data Collection: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Caption: Experimental workflow for the in vivo paw edema model.

Conclusion

The pharmacological screening of novel phenyl-thiazole amine derivatives is a systematic process of empirical validation. By employing a logically structured screening cascade—from high-throughput primary screens to confirmatory orthogonal assays, in vitro profiling, and finally, in vivo validation—researchers can effectively identify compounds with genuine therapeutic potential. This self-validating approach, which emphasizes understanding the causality behind each step, ensures that only the most promising candidates, backed by a robust data package, are advanced toward formal preclinical development.

References

-